Potassium dithioformate

Coordination Chemistry Crystallography Solid-State Chemistry

For laboratories requiring the simplest, unsubstituted dithioformate building block, this Potassium dithioformate (K[HCS₂]) delivers a unique C₁ synthon with a reactive thiocarbonyl C–H bond. Its minimal steric profile enables coordination chemistry not possible with bulkier analogs—critical for developing superior ⁹⁹ᵐTc myocardial imaging agents (heart uptake 11.12% ID/g at 5 min) and novel hemilabile P,S-ligands for catalysis. Thermally decomposes at 193 °C to release CS₂, providing a safer alternative to neat carbon disulfide for controlled sulfurization. Procure based on application-specific purity metrics.

Molecular Formula CHKS2
Molecular Weight 116.25 g/mol
CAS No. 30962-16-4
Cat. No. B15184701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium dithioformate
CAS30962-16-4
Molecular FormulaCHKS2
Molecular Weight116.25 g/mol
Structural Identifiers
SMILESC(=S)[S-].[K+]
InChIInChI=1S/CH2S2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1
InChIKeyJHXPCSYIECUNMQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Dithioformate (CAS 30962-16-4): A Foundational Dithio Ligand for Organometallic Synthesis


Potassium dithioformate (K[HCS₂], CAS 30962-16-4) is a prototypical, unsubstituted dithioformate salt. As the simplest member of the dithiocarboxylate family, it serves as a fundamental C₁ building block and an anionic, sulfur-rich ligand precursor [1]. Its chemical identity is defined by the methanedithioate anion [S₂CH]⁻, which presents a planar, delocalized S–C–S core [2]. This core structure is critical for its function as a versatile, soft Lewis base and a source of reactive thiocarbonyl sulfur in coordination chemistry and organic synthesis [1].

Procurement Rationale for Potassium Dithioformate: Why Analog Substitution Is Non-Trivial


Despite sharing the [R-CS₂]⁻ functional group with dithiocarbamates, xanthates, and substituted dithioformates, the unsubstituted potassium dithioformate (K[HCS₂]) cannot be freely substituted. Its specific reactivity profile is dictated by the presence of a single, non-sterically hindered hydrogen atom on the thiocarbonyl carbon. This minimal substitution pattern results in a unique electronic environment and the smallest possible steric profile among its class, enabling distinct reaction pathways not accessible to bulkier analogs [1]. Consequently, procurement decisions must be based on specific, quantitative performance metrics relevant to the intended application, as detailed in the evidence guide below.

Quantitative Differentiation of Potassium Dithioformate: A Comparative Evidence Guide


Crystal Structure and Coordination Geometry: Potassium Dithioformate vs. Heavy Alkali Metal Analogs

Potassium dithioformate exhibits a unique crystal packing and coordination geometry compared to its heavier alkali metal congeners (Rb[HCS₂] and Cs[HCS₂]). Single-crystal X-ray diffraction reveals that K[HCS₂] crystallizes in a tetragonal system with a potassium coordination number (CN) of 8 and a sulfur CN of 4, forming a distinct layered structure [1]. This structural motif, defined by specific unit cell parameters, directly influences its solid-state reactivity and dissolution properties.

Coordination Chemistry Crystallography Solid-State Chemistry

Synthetic Utility in Radiopharmaceuticals: Dithioformate Complexes as Superior Myocardial Imaging Agents

Derivatized dithioformate ligands, synthesized from the parent potassium dithioformate scaffold, enable the formation of highly stable ⁹⁹ᵐTc-nitrido complexes with exceptional properties for myocardial imaging. A complex formed with the dithioformate derivative [⁹⁹ᵐTcN(PNP5)(HPDTF)]⁺ demonstrates dramatically improved performance over clinically used agents like ⁹⁹ᵐTc-MIBI and ⁹⁹ᵐTc-tetrofosmin [1]. The complex shows high heart uptake and retention, and critically, superior heart-to-background ratios.

Radiopharmacy Technetium-99m Chemistry Nuclear Medicine

Organometallic Reactivity: Nucleophilic Attack on Coordinated Dithioformate for Novel Ligand Synthesis

Potassium dithioformate enables the synthesis of novel zwitterionic ligands via nucleophilic attack on its coordinated form, a reactivity pathway not readily accessible with bulkier dithiocarbamate analogs. Reaction of K[HCS₂] with iron(II) in the presence of the bidentate phosphine dppe yields complexes containing the tridentate ligand Ph₂PCH₂CH₂PPh₂C(H)S₂⁻ [1]. This demonstrates the ability of the unsubstituted dithioformate to be functionalized post-coordination, expanding the library of accessible P,S-ligands.

Organometallic Chemistry Ligand Design Phosphine Chemistry

Thermal Stability and Decomposition Profile: A Quantitative Distinction from Substituted Analogs

The thermal decomposition profile of potassium dithioformate is a key differentiator from more stable, substituted analogs like potassium dithiocarbamates and potassium thioacetate. K[HCS₂] melts with decomposition at a specific temperature of 193 °C [1], producing carbon disulfide (CS₂). This behavior is markedly different from potassium thioacetate, which has a stable melting point range of 173–176 °C [2]. This quantitative data point is critical for safe handling and for its utility as a CS₂ source in situ.

Thermal Analysis Material Safety Reagent Handling

Aqueous Solubility: A Critical Parameter for Reaction Design

The aqueous solubility of potassium dithioformate is a fundamental parameter that differentiates its utility in water-based reaction media. It exhibits a solubility of at least 25 mg/mL in water [1]. This level of solubility is a critical design parameter, especially when compared to less polar dithiocarbamate salts that may have limited water solubility, thus dictating the choice of reaction solvent and work-up procedures.

Solubility Aqueous Chemistry Process Chemistry

High-Value Application Scenarios for Potassium Dithioformate


Synthesis of Next-Generation ⁹⁹ᵐTc Radiopharmaceuticals

Potassium dithioformate is the crucial starting material for synthesizing substituted dithioformate ligands, which, when coordinated to the [⁹⁹ᵐTc≡N]²⁺ core, yield cationic complexes with superior myocardial imaging properties. Evidence shows these complexes exhibit high heart uptake ((11.12 ± 1.41)% ID/g at 5 min) and exceptional heart-to-blood ratios (27.56 at 60 min), outperforming clinical standards like ⁹⁹ᵐTc-MIBI [1]. This application leverages the compound's unique ability to form stable, lipophilic complexes with technetium.

Precursor for Novel P,S-Ligands in Organometallic Catalysis

The unsubstituted C–H bond in coordinated potassium dithioformate is a unique reactive site for post-coordination functionalization. This enables the synthesis of novel hemilabile and tridentate P,S-ligands, as demonstrated by the formation of the [(dppe)Fe{S₂C(H)dppe}]⁺ complex [1]. This specific reactivity is a cornerstone for developing new catalysts with tunable electronic and steric properties for applications in organic transformations and small molecule activation.

A Convenient In Situ Source of Carbon Disulfide

The well-defined thermal decomposition of potassium dithioformate at 193 °C, which yields CS₂, makes it a safer and more easily handled alternative to using neat, highly volatile, and toxic CS₂ liquid [1]. This application is valuable in sulfurization reactions, heterocycle synthesis, and vulcanization processes where precise, in situ generation of CS₂ is required to improve safety and process control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium dithioformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.